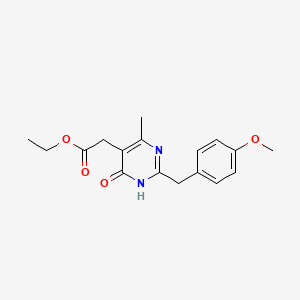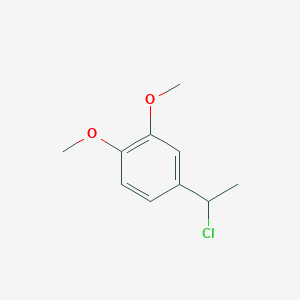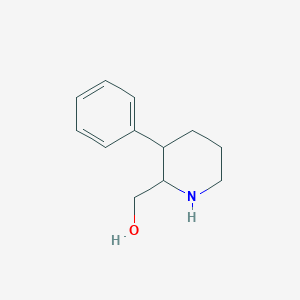
5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydroxy group, a methyl group, and a methoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy and Methyl Groups: These functional groups can be introduced through selective substitution reactions.
Attachment of the p-Methoxybenzyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester group would yield an alcohol.
Aplicaciones Científicas De Investigación
5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-: This compound lacks the ethyl ester group.
5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxyphenyl)-, ethyl ester: This compound has a phenyl group instead of a benzyl group.
Uniqueness
The presence of the ethyl ester group and the specific substitution pattern on the pyrimidine ring make 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester unique
Propiedades
Número CAS |
64677-99-2 |
|---|---|
Fórmula molecular |
C17H20N2O4 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
ethyl 2-[2-[(4-methoxyphenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C17H20N2O4/c1-4-23-16(20)10-14-11(2)18-15(19-17(14)21)9-12-5-7-13(22-3)8-6-12/h5-8H,4,9-10H2,1-3H3,(H,18,19,21) |
Clave InChI |
WDCGZNLOEDYHNT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(N=C(NC1=O)CC2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)
![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)

![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)


![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)
![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)


![Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-](/img/structure/B12122224.png)


